Ivabradine Impurity 11
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Overview
Description
Ivabradine Impurity 11 is one of the eleven known impurities associated with the pharmaceutical compound ivabradine. Ivabradine is a heart rate-lowering medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The impurities, including this compound, are by-products formed during the synthesis and degradation of ivabradine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ivabradine Impurity 11 involves several synthetic steps. One common method includes the reaction of starting material II with oxalic acid and dicyclohexylcarbodiimide in acetonitrile. This reaction is typically carried out under mild conditions with stirring for about three hours .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the impurity from the main product and other by-products .
Chemical Reactions Analysis
Types of Reactions
Ivabradine Impurity 11 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Ivabradine Impurity 11 has several scientific research applications:
Biology: Studied for its potential biological effects and interactions with biological systems.
Mechanism of Action
The mechanism of action of Ivabradine Impurity 11 is not well-documented, as it is primarily considered a by-product rather than an active pharmaceutical ingredient. it is essential to study its effects to understand its potential impact on the overall efficacy and safety of ivabradine. The impurity may interact with similar molecular targets and pathways as ivabradine, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels .
Comparison with Similar Compounds
Ivabradine Impurity 11 can be compared with other impurities of ivabradine, such as:
- Impurity I
- Impurity II
- Impurity III
- Impurity IV
- Impurity V
- Impurity VI
- Impurity VII
- Impurity VIII
- Impurity IX
- Impurity X
Each impurity has unique chemical properties and potential effects. For example, Impurity IV is both an impurity and a metabolite with 40% activity of the parent drug, while Impurities V and VI are inactive metabolites . This compound is unique in its specific chemical structure and the conditions under which it is formed .
Properties
CAS No. |
1132667-04-9 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine |
Origin of Product |
United States |
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